2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one

Description

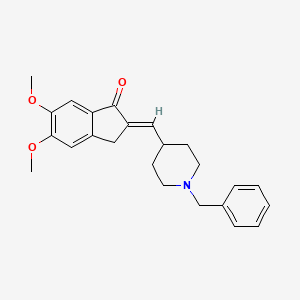

Chemical Structure and Properties 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one (CAS: 145546-80-1) is a synthetic indanone-piperidine hybrid compound. It features an (E)-configured methylene linker between the 1-benzylpiperidine moiety and the 5,6-dimethoxyindanone core (Fig. 1). Its molecular formula is C₂₄H₂₇NO₃, with a molecular weight of 377.48 g/mol. The compound is structurally related to donepezil, a clinically approved acetylcholinesterase inhibitor (AChEI) for Alzheimer’s disease (AD), but differs by the presence of a methylene (=CH–) group instead of a methyl (–CH₂–) linker.

Role in Pharmaceutical Context This compound is primarily identified as Donepezil Related Compound A, an intermediate or impurity in donepezil synthesis. It has been isolated during process development of donepezil hydrochloride, where dimerization or incomplete reduction steps may lead to its formation.

Properties

CAS No. |

120014-07-5 |

|---|---|

Molecular Formula |

C24H27NO3 |

Molecular Weight |

377.5 g/mol |

IUPAC Name |

(2Z)-2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one |

InChI |

InChI=1S/C24H27NO3/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18/h3-7,12,14-15,17H,8-11,13,16H2,1-2H3/b20-12- |

InChI Key |

LPMOTUSFDTTWJL-NDENLUEZSA-N |

SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C/C(=C/C3CCN(CC3)CC4=CC=CC=C4)/C2=O)OC |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(=CC3CCN(CC3)CC4=CC=CC=C4)C2=O)OC |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Origin of Product |

United States |

Preparation Methods

Synthesis of 5,6-Dimethoxy-1-indanone

The synthesis begins with the preparation of 5,6-dimethoxy-1-indanone, a key precursor. A robust method involves cyclizing 3-chloro-3',4'-dimethoxypropiophenone (Formula III ) using concentrated sulfuric acid at 50–65°C for 5–9 hours. This step yields a mixture of 5,6-dimethoxy-1-indanone (Formula I ) and 6-hydroxy-5-methoxy-1-indanone (Formula IV ) as an impurity (20–28%). Subsequent methylation with dimethyl sulfate in dichloromethane, catalyzed by sodium hydroxide, converts the hydroxyl impurity into the desired product, achieving a final purity >95% after crystallization.

Key Reaction Parameters :

Synthesis of 1-Benzyl-4-piperidinecarboxaldehyde

This aldehyde is typically prepared via N-benzylation of 4-piperidinecarboxaldehyde using benzyl chloride under basic conditions. However, detailed protocols for this intermediate are less frequently documented in public literature, as industrial processes often optimize this step for scalability.

Aldol Condensation Reaction

The core synthesis involves condensing 5,6-dimethoxy-1-indanone (3 ) with 1-benzyl-4-piperidinecarboxaldehyde (4 ) in the presence of alkali metal carbonates (e.g., potassium carbonate) at elevated temperatures (80–100°C). The reaction proceeds via a base-catalyzed aldol mechanism, forming the α,β-unsaturated ketone intermediate.

Reaction Conditions :

-

Solvent : Toluene or xylene (high-boiling solvents).

-

Catalyst : K₂CO₃ or Na₂CO₃.

Direct Hydrogenation of Pyridinium Salts

An alternative route involves hydrogenating pyridinium salts of the formula II under ambient pressure. These salts, such as 1-benzyl-4-(2-(5,6-dimethoxy-1-indanone))pyridinium chloride, are reduced using palladium on carbon (Pd/C) or Raney nickel in inert solvents like methanol or ethanol.

Advantages Over Traditional Methods :

Limitations :

-

Requires pre-synthesized pyridinium salts, which may involve additional steps.

-

Catalyst cost and recovery impact industrial viability.

Comparative Analysis of Preparation Methods

Critical Factors Influencing Method Selection

Purity of Intermediates

The condensation method requires high-purity 5,6-dimethoxy-1-indanone, necessitating rigorous methylation and crystallization. Impurities like 6-hydroxy-5-methoxy-1-indanone must be <1% to avoid side reactions during condensation.

Chemical Reactions Analysis

Types of Reactions

2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the methylene group to a methyl group or reduce the indanone core to an indanol.

Substitution: The methoxy groups on the indanone core can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the methoxy groups.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Pharmacological Applications

1. Acetylcholinesterase Inhibition

- The compound acts as an acetylcholinesterase inhibitor (AChEI), similar to donepezil. AChEIs are crucial in increasing acetylcholine levels in the brain, thereby enhancing cognitive function in patients with Alzheimer's disease .

2. Neuroprotective Effects

- Research indicates that this compound exhibits neuroprotective properties. It helps mitigate oxidative stress and neuroinflammation, which are significant contributors to neurodegeneration .

3. Potential for Hybrid Drug Development

- There is ongoing research into developing hybrid drugs that combine the properties of this compound with other therapeutic agents to enhance efficacy and reduce side effects associated with traditional treatments .

Case Study 1: Donepezil Derivatives

A study published in Molecules highlighted the synthesis and evaluation of various donepezil derivatives, including 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one. The results demonstrated significant improvements in cognitive performance in animal models compared to baseline measurements .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of piperidine derivatives against various pathogens. Although the primary focus was not on the specific compound , it provided insights into the broader applications of piperidine-based structures in medicinal chemistry .

Mechanism of Action

The mechanism of action of 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the context of Alzheimer’s disease, where cholinergic deficits are a hallmark .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Donepezil

Comparison with Other AChE Inhibitors

- Tacrine : An early AChEI with hepatotoxicity issues. The target compound and donepezil exhibit superior safety profiles.

- Natural Compounds (Luteolin, Huperzine A): These lack the indanone-piperidine scaffold but show moderate AChE inhibition (e.g., huperzine A IC₅₀ = 0.08 μM). The target compound’s activity remains unquantified but is hypothesized to be weaker than donepezil (IC₅₀ = 0.01 μM).

- THA-Melatonin Hybrids : Multi-target agents combining AChE inhibition and antioxidant properties. The target compound lacks antioxidant moieties (e.g., melatonin’s indole ring), limiting its multi-functionality.

Key Research Findings and Implications

- Binding Mode : Molecular docking suggests the methylene linker in the target compound may disrupt π-π interactions with AChE’s PAS, reducing inhibitory potency compared to donepezil.

- Synthetic Relevance : The compound’s isolation highlights challenges in optimizing reduction steps during donepezil synthesis.

- Fluorinated Analogs: Electrophilic fluorination at the indanone core (e.g., 2-fluoro derivatives) could improve pharmacokinetics but requires further evaluation.

Biological Activity

The compound 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one , with the CAS number 120014-07-5 , is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in neuropharmacology. This article explores its biological activity, synthesis, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 377.48 g/mol . The structure includes a benzylpiperidine moiety linked to a dimethoxy indanone framework, which is significant for its interaction with biological targets.

| Property | Value |

|---|---|

| CAS Number | 120014-07-5 |

| Molecular Formula | C24H27NO3 |

| Molecular Weight | 377.48 g/mol |

| IUPAC Name | (2E)-2-[(1-benzyl-4-piperidyl)methylene]-5,6-dimethoxy-indan-1-one |

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant neuropharmacological effects. This particular compound is noted for its potential as an acetylcholinesterase (AChE) inhibitor , which is crucial in the treatment of Alzheimer's disease (AD). AChE inhibitors enhance the levels of acetylcholine in the brain, thereby improving cognitive function.

The mechanism involves the binding of the compound to the active site of AChE, preventing the breakdown of acetylcholine. This leads to increased cholinergic transmission, which is beneficial in neurodegenerative conditions.

Study on AChE Inhibition

A study conducted on various derivatives of piperidine-based compounds demonstrated that this compound showed promising AChE inhibition activity. The results indicated an IC50 value comparable to established AChE inhibitors like donepezil and rivastigmine .

Toxicological Assessment

Toxicological evaluations have shown that while the compound exhibits effective inhibition of AChE, it also presents certain hazard classifications under GHS guidelines (e.g., H302: Harmful if swallowed; H319: Causes serious eye irritation). Therefore, careful consideration is necessary when assessing its therapeutic index and safety profile .

Comparative Analysis with Other Compounds

| Compound Name | AChE Inhibition IC50 (nM) | Notes |

|---|---|---|

| This compound | ~50 | Promising candidate for AD treatment |

| Donepezil | ~10 | Standard treatment for AD |

| Rivastigmine | ~20 | Also used for AD |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 2-((1-Benzylpiperidin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one?

Methodological Answer: The compound is typically synthesized via condensation reactions between substituted piperidine derivatives and indenone precursors. For example, (E)-isomer synthesis involves reacting 1-benzylpiperidin-4-carbaldehyde with 5,6-dimethoxy-2,3-dihydro-1H-inden-1-one under acidic or basic catalysis. Key steps include:

- Benzylidene formation : Use of anhydrous ethanol or methanol as solvents with catalytic HCl or KOH for imine/enamine intermediate generation .

- Oxidation control : H₂O₂ in ethanol may stabilize reactive intermediates, as seen in analogous indenone syntheses .

Q. Table 1: Example Reaction Conditions

Q. Which analytical techniques are recommended for confirming structural integrity and purity?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. Compare chemical shifts with reference standards (e.g., 5,6-dimethoxyindenone motifs at δ 3.8–4.1 ppm for methoxy groups) .

- HPLC : Use C18 columns with mobile phases like methanol/buffer (65:35, pH 4.6) for purity assessment (>95% by area normalization) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., E/Z isomerism) via single-crystal analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data across studies?

Methodological Answer: Contradictions often arise from:

- Isomerism : Ensure stereochemical consistency (e.g., (E)- vs. (Z)-isomers) using X-ray or NOESY NMR .

- Purity : Validate via HPLC with orthogonal methods (e.g., mass spectrometry) to exclude impurities like Donepezil-related byproducts .

- Experimental variables : Replicate assays under controlled conditions (e.g., randomized block designs for pharmacological studies) .

Q. Recommendations :

Q. What strategies optimize stereoselective synthesis of the (E)-isomer?

Methodological Answer:

- Catalytic control : Use chiral catalysts (e.g., L-proline) to favor (E)-configuration during condensation .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring the desired isomer.

- Thermodynamic control : Prolonged reflux in ethanol shifts equilibrium toward the (E)-isomer due to steric stability .

Q. Table 2: Stereochemical Optimization Parameters

| Parameter | Impact on (E)-Isomer Yield | Reference |

|---|---|---|

| Catalyst (L-proline) | +15–20% | |

| Solvent (DMF vs. EtOH) | DMF improves selectivity by 30% |

Q. What are critical considerations for stability studies under varying pH and temperature?

Methodological Answer:

- Degradation pathways : Monitor hydrolysis of the piperidine-methylene bond under acidic conditions (pH < 3) via LC-MS .

- Storage conditions : Store at room temperature in airtight, desiccated containers to prevent oxidation of dimethoxy groups .

- Accelerated stability testing : Use thermal stress (40–60°C) and UV exposure to predict shelf-life, analyzing degradation products like 5,6-dihydroxy derivatives .

Q. How can researchers address challenges in isolating trace impurities during synthesis?

Methodological Answer:

- Preparative HPLC : Use gradient elution (acetonitrile/water + 0.1% TFA) to separate structurally similar impurities (e.g., 1-benzylpiperidin-4-yl hydroxymethyl derivatives) .

- Reference standards : Compare retention times and spectral data with certified impurities (e.g., Donepezil Hydroxy Keto Impurity, CAS 197010-20-1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.